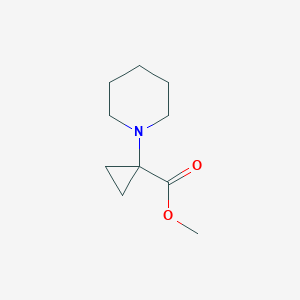
(-)-Menthyl benzoate
Descripción general
Descripción
(-)-Menthyl benzoate is an organic compound that belongs to the ester family. It is formed by the esterification of (-)-menthol, a naturally occurring terpene alcohol, and benzoic acid. This compound is known for its pleasant minty aroma and is used in various applications, including fragrances and flavorings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-menthyl benzoate typically involves the esterification of (-)-menthol with benzoic acid. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The reaction can be represented as follows:
(-)-Menthol+Benzoic AcidAcid Catalyst(-)-Menthyl Benzoate+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, solid acid catalysts, such as zeolites, can be used to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
(-)-Menthyl benzoate undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to (-)-menthol and benzoic acid.
Reduction: Reduction of this compound can lead to the formation of (-)-menthyl alcohol and benzyl alcohol.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: (-)-Menthol and benzoic acid.
Reduction: (-)-Menthyl alcohol and benzyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(-)-Menthyl benzoate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a reagent in organic synthesis to introduce the (-)-menthyl group into various molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in topical formulations due to its pleasant aroma and cooling effect.
Industry: Utilized in the fragrance and flavor industry to impart a minty aroma to products such as perfumes, soaps, and food items.
Mecanismo De Acción
The mechanism of action of (-)-menthyl benzoate primarily involves its interaction with sensory receptors. The compound’s minty aroma and cooling effect are due to its ability to activate the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptors, which are responsible for the sensation of cold. This activation leads to a cooling sensation on the skin and mucous membranes.
Comparación Con Compuestos Similares
(-)-Menthyl benzoate can be compared with other similar compounds, such as methyl benzoate, ethyl benzoate, and benzyl benzoate.
Methyl Benzoate: Has a fruity aroma and is used in perfumes and as a solvent.
Ethyl Benzoate: Also has a fruity aroma and is used in flavorings and fragrances.
Benzyl Benzoate: Used as a topical treatment for scabies and lice due to its antiparasitic properties.
Uniqueness
This compound is unique due to its minty aroma and cooling effect, which are not present in the other benzoate esters. This makes it particularly valuable in applications where a refreshing and cooling sensation is desired.
Propiedades
Número CAS |
38649-18-2 |
|---|---|
Fórmula molecular |
C17H24O2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] benzoate |
InChI |
InChI=1S/C17H24O2/c1-12(2)15-10-9-13(3)11-16(15)19-17(18)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3/t13-,15+,16-/m1/s1 |
Clave InChI |
TTYVYRHNIVBWCB-VNQPRFMTSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2)C(C)C |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2=CC=CC=C2)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2)C(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-mercaptoethyl]-N'-methylurea](/img/structure/B8758168.png)
![Carbamic acid, [(2-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B8758176.png)


![Benzyl 2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B8758202.png)
